molecular formula C24H20ClFN4OS2 B2890357 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223858-08-9

1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2890357
CAS No.: 1223858-08-9
M. Wt: 499.02
InChI Key: LKIFAEJHOYYSFF-UHFFFAOYSA-N
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Description

1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with various substituents such as 2-chloro-4-fluorobenzylthio and 4-isopropylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of the 2-chloro-4-fluorobenzylthio Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced to the core structure, followed by chlorination and fluorination reactions.

    Attachment of the 4-isopropylbenzyl Group: This step typically involves alkylation reactions using suitable alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism of action of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function.

    Pathways Involved: Interfering with key biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-((2-chloro-4-fluorobenzyl)thio)-4-(4-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Similar structure with a methyl group instead of an isopropyl group.

    1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group, for example, may influence its lipophilicity, binding affinity, and overall pharmacokinetic profile.

Properties

CAS No.

1223858-08-9

Molecular Formula

C24H20ClFN4OS2

Molecular Weight

499.02

IUPAC Name

12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C24H20ClFN4OS2/c1-14(2)16-5-3-15(4-6-16)12-29-22(31)21-20(9-10-32-21)30-23(29)27-28-24(30)33-13-17-7-8-18(26)11-19(17)25/h3-11,14H,12-13H2,1-2H3

InChI Key

LKIFAEJHOYYSFF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

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